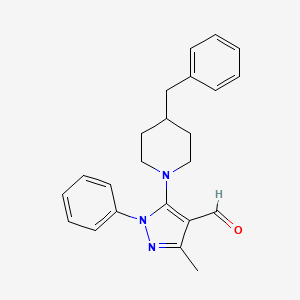

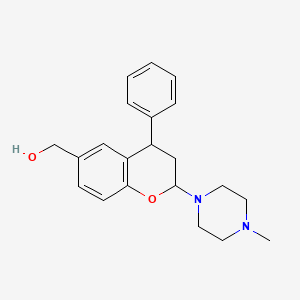

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-

Descripción general

Descripción

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- is a synthetic compound that belongs to the class of benzopyran derivatives. It is commonly known as Pifithrin-α, which is a small molecule inhibitor of p53. P53 is a tumor suppressor protein that plays a crucial role in preventing the formation of cancer cells. Pifithrin-α has been extensively studied for its potential application in cancer therapy and other scientific research areas.

Aplicaciones Científicas De Investigación

Potential Antidepressant

This compound has been studied for its potential as an antidepressant. In a study conducted at the Birla Institute of Technology & Science, Pilani, Rajasthan, India, the compound was screened in rodent models of depression. The acute and chronic treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). This preliminary study points to a serotonergic mechanism behind the antidepressant-like effects of the compound .

Neuro-Psychopharmacological Potential

The compound has been extensively screened for its neuro-psychopharmacological potentials in various pre-clinical and few clinical studies. The involvement of serotonin type-3 receptors in the neural pathways of depression has prompted research, considering these receptors as possible antidepressant drug targets .

Management of Nausea and Vomiting

Serotonin type-3 receptor antagonists, which include this compound, find an unflinching place in the management of nausea and emesis. These molecules have been extensively screened for their neuro-pharmacological potential in various animal models .

Treatment of Behavioral Deficits

Chronic treatment with this compound has been shown to restore the behavioral deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

Synthesis of Pyridine Derivatives

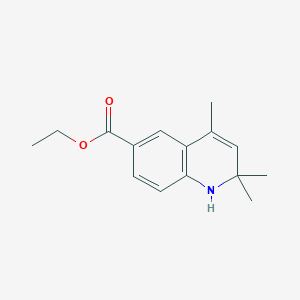

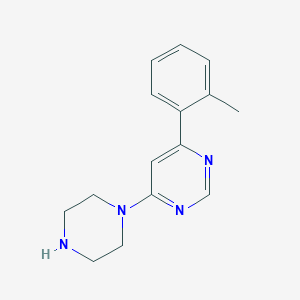

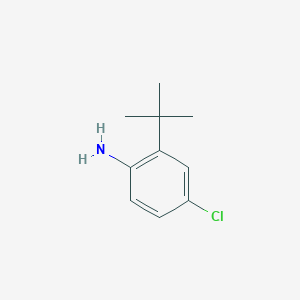

The compound has been used in the synthesis of pyridine derivatives. It was synthesized via nucleophilic substitution reaction of 1-methylpiperazine with 2-bromo analogue .

Pharmacological Active Agents

Pyridine-3-carbonitrile derivatives, which can be synthesized using this compound, are known for their promising biological properties. They have been reported as PKCθ inhibitors, which is crucial for the activation and survival of T cells .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-({[(4-methylpiperazin-1-yl)amino]carbonothioyl}amino)benzenesulfonamide, have been found to target carbonic anhydrase 2 .

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

For instance, some piperazine derivatives have shown potential as antidepressants, suggesting they may influence neurotransmitter pathways .

Pharmacokinetics

It’s worth noting that the compound’s ability to cross the blood-brain barrier and its non-toxic nature have been predicted .

Result of Action

For instance, some piperazine derivatives have shown potential as antidepressants .

Propiedades

IUPAC Name |

[2-(4-methylpiperazin-1-yl)-4-phenyl-3,4-dihydro-2H-chromen-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-22-9-11-23(12-10-22)21-14-18(17-5-3-2-4-6-17)19-13-16(15-24)7-8-20(19)25-21/h2-8,13,18,21,24H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFAYIKDBFKAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(C3=C(O2)C=CC(=C3)CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

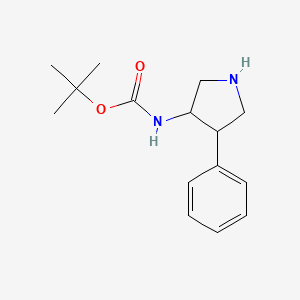

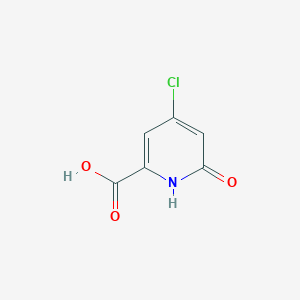

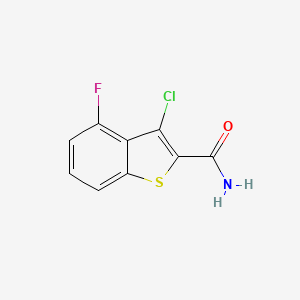

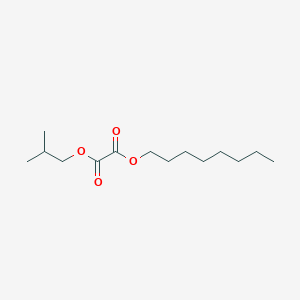

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)